molecular formula C8H10N4O2 B14732136 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 6283-17-6

4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine

Katalognummer: B14732136
CAS-Nummer: 6283-17-6
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: LHXZCQZYTLAQCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Eigenschaften

CAS-Nummer

6283-17-6

Molekularformel

C8H10N4O2

Molekulargewicht

194.19 g/mol

IUPAC-Name

4,6-dimethoxy-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H10N4O2/c1-12-6-5(4-9-12)7(13-2)11-8(10-6)14-3/h4H,1-3H3

InChI-Schlüssel

LHXZCQZYTLAQCN-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=N1)C(=NC(=N2)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable reagent, such as formamide or formic acid, to form the fused pyrimidine ring.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Methylation at Position 1: The final step involves the methylation of the nitrogen atom at position 1 using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.